molecular formula C14H20N4OS B2800560 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea CAS No. 2034325-80-7

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea

Cat. No.: B2800560
CAS No.: 2034325-80-7
M. Wt: 292.4
InChI Key: WHOARRSTXRCHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea is a useful research compound. Its molecular formula is C14H20N4OS and its molecular weight is 292.4. The purity is usually 95%.
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Biological Activity

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a pyrazole moiety and thiophene substituent, suggests diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N5OS2C_{15}H_{17}N_{5}OS_{2}, with a molecular weight of 347.46 g/mol. The compound is characterized by the following structural features:

  • Pyrazole Ring : Known for its role in various biological activities.
  • Thiazole/Thiadiazole Moiety : Often linked to anticancer and antimicrobial properties.
  • Thiophene Group : Enhances lipophilicity and biological interaction potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can be optimized by adjusting reaction conditions such as temperature and solvents to improve yield and purity. The steps generally include:

  • Formation of the pyrazole ring.
  • Introduction of the thiophene group.
  • Coupling with ethyl isocyanate to form the urea linkage.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound demonstrated:

  • Inhibition against Gram-positive and Gram-negative bacteria : Minimum inhibitory concentration (MIC) values ranged from 0.008 to 0.046 µg/mL against various pathogens including Staphylococcus aureus and E. coli .
CompoundMIC (µg/mL)Target Pathogen
10.008S. pneumoniae
20.03Staphylococcus epidermidis
30.06Streptococcus pyogenes

Anticancer Activity

The compound has also been evaluated for its anticancer potential, showing promising antiproliferative effects against various cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These results indicate that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

The precise mechanism of action for this compound remains under investigation; however, preliminary studies suggest that it may interact with bacterial topoisomerases, which are critical for DNA replication and transcription . The presence of functional groups capable of forming hydrogen bonds enhances its binding affinity to these targets.

Case Studies

A recent study highlighted the effectiveness of pyrazole derivatives in inhibiting bacterial growth by targeting topoisomerase enzymes such as GyrB and ParE . The derivatives exhibited low frequencies of resistance (FoR), indicating their potential as effective antibacterial agents without significant toxicity to human cells.

Properties

IUPAC Name

1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-4-15-14(19)16-6-7-18-11(3)13(10(2)17-18)12-5-8-20-9-12/h5,8-9H,4,6-7H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOARRSTXRCHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C(=C(C(=N1)C)C2=CSC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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